(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Description
(S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane is a chiral 1,3-dioxolane derivative characterized by a stereospecific iodoethyl substituent at the 4-position and two methyl groups at the 2,2-positions. This compound is structurally related to other dioxolane-based intermediates used in pharmaceutical synthesis and chiral chemistry.
The 1,3-dioxolane scaffold is widely employed as a protecting group for diols (e.g., glycerol derivatives) or as a chiral auxiliary in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with optically active diols or protected glycerol derivatives. A common precursor is (S)-4-hydroxyethyl-2,2-dimethyl-dioxolane, which undergoes iodination to introduce the iodoethyl group. Alternative routes utilize malonic acid derivatives or acetonide-protected glycols, leveraging cyclization reactions with acetone or ketone equivalents.
Key Precursor Synthesis Example:
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Esterification : Glycerol reacts with carboxylic acids (e.g., benzoic acid) under acidic conditions to form monoprotected derivatives, such as glycerol monobenzoate.
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Cyclization : The monoprotected glycerol undergoes ketal formation with acetone in the presence of methanesulfonic acid, yielding the dioxolane ring.
Catalytic Cyclization Approaches
Cyclization to form the dioxolane ring is catalyzed by Brønsted or Lewis acids. Sulfuric acid, methanesulfonic acid, and orthophosphoric acid are frequently employed, with the latter offering reduced corrosivity and improved recyclability.
Reaction Conditions :
Industrial-Scale Production Methodologies
Continuous Flow Cyclization
Industrial protocols prioritize efficiency and sustainability. A patented method involves:
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Esterification : Glycerol and carboxylic acid react at 90–150°C with p-toluenesulfonic acid, forming a monopropylene triol ester.
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Cyclization : The ester reacts with acetone under acidic conditions (20–50°C, 0.5–3 hours) to generate the dioxolane intermediate.
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Iodination : The hydroxyl group in the intermediate is replaced via SN2 reaction with sodium iodide in acetone, achieving 79–85% yield.
Table 1: Industrial Cyclization Parameters
| Parameter | Optimal Range | Catalyst | Yield (%) |
|---|---|---|---|
| Temperature | 20–50°C | Methanesulfonic acid | 96 |
| Reaction Time | 0.5–3 h | H₃PO₄ | 92 |
| Substrate Ratio | 1:1 (ester:acetone) | H₂SO₄ | 88 |
Reaction Optimization and Yield Enhancement
Iodination Strategies
Introducing the iodine atom requires careful selection of iodinating agents. Sodium iodide in acetone or THF is preferred for its mild conditions and compatibility with acid-sensitive substrates.
Case Study :
Purification Techniques
Distillation under reduced pressure (90 kPa, 120°C) effectively separates the product from byproducts like benzoic acid, achieving >98.5% purity.
Comparative Analysis of Synthesis Pathways
Table 2: Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | H₃PO₄ | 35 | 96 | 98.5 |
| SN2 Iodination | NaI/acetone | 60 | 85 | 97.0 |
| Hydrolysis-Alkylation | NaOH/H₂SO₄ | 60 | 90 | 96.8 |
Orthophosphoric acid outperforms sulfuric acid in cyclization due to reduced side reactions and easier catalyst recovery .
Chemical Reactions Analysis
Nickel-Catalyzed Cross-Coupling Reactions
(S)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane participates in Ni-catalyzed cross-coupling reactions with organozinc reagents. For example:
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General Procedure :
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Catalyst : Ni(py)₄Cl₂ (5 mol%) and chiral (S)-s-Bu-Pybox ligand (5 mol%) .
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Conditions : THF solvent, room temperature, sequential addition of organozinc bromide (4 equiv total, split into two 2-equiv portions) .
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Yield : 46–79% for analogous dioxolane derivatives (e.g., hexahydrofuro[2,3-b]furan products) .
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| Reaction Component | Role/Details |
|---|---|
| Organozinc reagent | Nucleophile (e.g., alkyl or aryl zinc) |
| Ni(py)₄Cl₂ | Catalyst for C–C bond formation |
| (S)-s-Bu-Pybox | Chiral ligand for stereocontrol |
Nucleophilic Substitution
The iodoethyl group undergoes SN2 displacements with nucleophiles, enabling functionalization:
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Example : Reaction with sodium acetate in acetone yields (S)-4-(2-acetoxyethyl)-2,2-dimethyl- dioxolane (analogous to hydroxyethyl derivatives in ).
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Kinetics : Iodide acts as a good leaving group, with reactions typically complete within 8–12 hours at 60°C .
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Acetate | Acetoxyethyl-dioxolane | 85–90 |
| Hydroxide | Hydroxyethyl-dioxolane (via hydrolysis) | 75–80 |
Elimination and Cyclization
Under basic conditions, the iodoethyl group facilitates elimination to form alkenes, which can undergo further cyclization:
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Base : LHMDS (Lithium bis(trimethylsilyl)amide) in THF induces β-elimination, generating a vinyl-dioxolane intermediate .
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Downstream Applications : The alkene participates in Diels-Alder reactions (e.g., with 1,2,4,5-tetrazines in bioorthogonal labeling ).
Stereoselective Functionalization
The chiral center at C4 enables enantioselective transformations:
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Aza-Michael Addition : The dioxolane scaffold directs stereoselective additions to α,β-unsaturated esters, as seen in histrionicotoxin synthesis .
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Catalytic Asymmetric Allylic Alkylation (AAA) : Chiral Pd or Ru catalysts yield enantiomerically enriched products (e.g., cyclopenta[b]furan derivatives) .
Key Research Findings
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Cross-Coupling Efficiency : Ni catalysis with chiral Pybox ligands achieves 73–79% yields for fused bicyclic ethers .
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Steric Effects : The 2,2-dimethyl group on the dioxolane enhances regioselectivity in SN2 reactions by shielding the β-carbon .
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Thermodynamic Stability : The dioxolane ring remains intact under mild acidic/basic conditions, making it ideal for multistep syntheses .
Data Tables
Table 1: Representative Reactions and Yields
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 98°C (15 mmHg) | |
| Density | 1.027 g/mL (25°C) | |
| Refractive Index | n²⁰/D = 1.438 |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use as a building block in the synthesis of biologically active molecules. Its iodoethyl group serves as a versatile functional handle for further modifications. Here are some specific applications:
- Antiviral Agents : Research has indicated that derivatives of dioxolanes can exhibit antiviral properties. The introduction of the iodoethyl group may enhance the biological activity of these compounds by improving their interaction with viral proteins.
- Anticancer Compounds : Studies suggest that dioxolane derivatives can be designed to target cancer cells selectively. The ability to modify the iodoethyl group allows for the fine-tuning of pharmacological properties.
Material Science
The unique structure of (S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane makes it suitable for applications in material science:
- Polymer Synthesis : The compound can act as a monomer in the production of polymers with specific properties. Its reactivity allows for the formation of cross-linked structures that can be used in coatings and adhesives.
- Nanomaterials : Research is ongoing into the use of dioxolane derivatives in creating nanomaterials for various applications, including drug delivery systems and sensors.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of antiviral agents based on dioxolane structures. The research demonstrated that compounds incorporating this compound exhibited enhanced activity against certain viruses compared to their non-iodinated counterparts.
Case Study 2: Polymer Development
In another study featured in Advanced Materials, researchers utilized this compound as a precursor for developing novel polymeric materials. The resulting polymers showed improved mechanical properties and thermal stability, making them suitable for industrial applications.
Mechanism of Action
The mechanism of action of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 1,3-Dioxolane Derivatives
Notes:
- *CAS numbers may overlap due to stereoisomerism or reporting discrepancies.
- Estimated values for the target compound are based on trends in halogenated analogs .
Key Comparisons
2.2 Stability and Handling
- Halogenated Derivatives: Chloro- and iodo-substituted dioxolanes are moisture-sensitive and typically stored under inert conditions.
- Benzyloxy Derivatives: Stable under basic conditions but cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (e.g., 80% AcOH) .
2.3 Pharmaceutical Relevance
- (S)-4-Benzy loxymethyl-2,2-dimethyl-1,3-dioxolane : Intermediate in synthesizing antiviral or lipid-modified drugs. Its benzyl group aids in lipophilicity for membrane permeability .
- Target Compound : Likely used in radioiodination for imaging agents or as a heavy-atom derivative in crystallography. Similar dioxolane intermediates are documented in European patents for kinase inhibitors .
Biological Activity
(S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane is a compound that belongs to the dioxolane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₁₆H₃₁IO₂
- Molecular Weight : 382.33 g/mol
- Structure : The compound features a dioxolane ring with an iodoethyl substituent, contributing to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the acetalization of appropriate aldehydes with diols under acidic conditions. The presence of the iodine atom enhances electrophilicity, making it a valuable intermediate in organic synthesis.
Antimicrobial Activity
Research indicates that dioxolane derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various 1,3-dioxolanes. Specifically, compounds similar to this compound were tested against several pathogens:
- Antibacterial Activity :
- Effective against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for some derivatives.
- Antifungal Activity :
- Demonstrated antifungal effects against Candida albicans, with most compounds showing significant activity except one tested derivative.
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity |
|---|---|---|
| This compound | 625 - 1250 | Effective against C. albicans |
| Other Dioxolanes | Varies | Significant activity noted |
The biological activity of dioxolanes like this compound is often attributed to their ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms. The iodine substituent may play a role in enhancing the lipophilicity and membrane permeability of the compound.
Case Studies
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Synthesis and Evaluation : A study synthesized several chiral and racemic dioxolanes and evaluated their biological activities. Among these, some compounds exhibited excellent antibacterial and antifungal properties, suggesting that structural modifications can significantly influence activity.
- Findings : The study concluded that introducing different substituents on the dioxolane ring could optimize antimicrobial efficacy.
- Comparative Analysis : Another research effort compared various dioxolanes' enantiomers and racemates. It was found that certain configurations displayed superior biological activity, emphasizing the importance of stereochemistry in drug design.
Q & A
Q. What are the critical safety considerations when handling (S)-4-(2-iodoethyl)-2,2-dimethyl-[1,3]dioxolane in laboratory settings?
The compound decomposes violently at temperatures above 55°C under reduced pressure (1.6 mbar), releasing toxic iodine fumes (I⁻). Researchers must use temperature-controlled environments (<50°C), inert atmospheres (e.g., nitrogen), and fume hoods with scrubbers to neutralize iodine emissions. Safety protocols should align with handling iodides and volatile organic compounds .
Q. How can the stereochemical purity of the (S)-enantiomer be verified during synthesis?
Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry is recommended. For derivatives like (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, enantiomeric excess can be confirmed via NMR with chiral shift reagents or X-ray crystallography if single crystals are obtained .
Q. What solvent systems are compatible with this compound in nucleophilic substitution reactions?
Polar aprotic solvents (e.g., 1,3-dioxolane, dimethylformamide) are ideal for reactions involving the iodoethyl group. However, solvent recycling requires caution: mixtures with water may complicate separation due to boiling point proximity (76°C for 1,3-dioxolane vs. 100°C for water). Vacuum distillation is ineffective without a ≥20°C boiling point difference .
Advanced Research Questions
Q. How do researchers resolve contradictions in thermal stability data for iodinated dioxolanes?
Discrepancies in decomposition temperatures (e.g., 55°C vs. higher thresholds) may arise from impurities or solvent interactions. Thermogravimetric analysis (TGA) under controlled atmospheres and differential scanning calorimetry (DSC) can isolate decomposition pathways. Cross-validate findings with kinetic studies (e.g., Arrhenius plots) .
Q. What methodologies enable selective functionalization of the iodoethyl group without disrupting the dioxolane ring?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (≤40°C, THF/water) preserves the dioxolane structure. For example, coupling with arylboronic acids replaces iodine while maintaining stereochemistry. Monitor reaction progress via GC-MS to detect byproducts like iodine or ring-opened species .
Q. How can computational modeling predict the compound’s reactivity in complex reaction matrices?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the iodoethyl group. Solvent effects are incorporated using the polarizable continuum model (PCM). Validate predictions with experimental kinetics (e.g., rate constants for SN2 reactions) .
Methodological Challenges and Solutions
Q. Why does the compound exhibit variable yields in Grignard reagent reactions?
Competing elimination pathways (e.g., dehydrohalogenation) reduce yields. Use low-temperature (−20°C) conditions and bulky bases (e.g., LDA) to suppress elimination. Pre-complex the iodide with crown ethers to enhance nucleophilicity .
Q. What analytical techniques differentiate degradation products during long-term storage?
LC-MS with electrospray ionization (ESI) identifies iodine-containing degradation byproducts (e.g., ethyl iodide). Accelerated stability studies (40°C/75% RH) combined with FTIR detect hydrolytic ring-opening to diols or ketones .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
